

# Application Notes & Protocols: Utilizing Tween 65 for the Stabilization of Protein Solutions

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## Compound of Interest

Compound Name:	Tween 65
CAS No.:	9005-71-4
Cat. No.:	B1164928

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

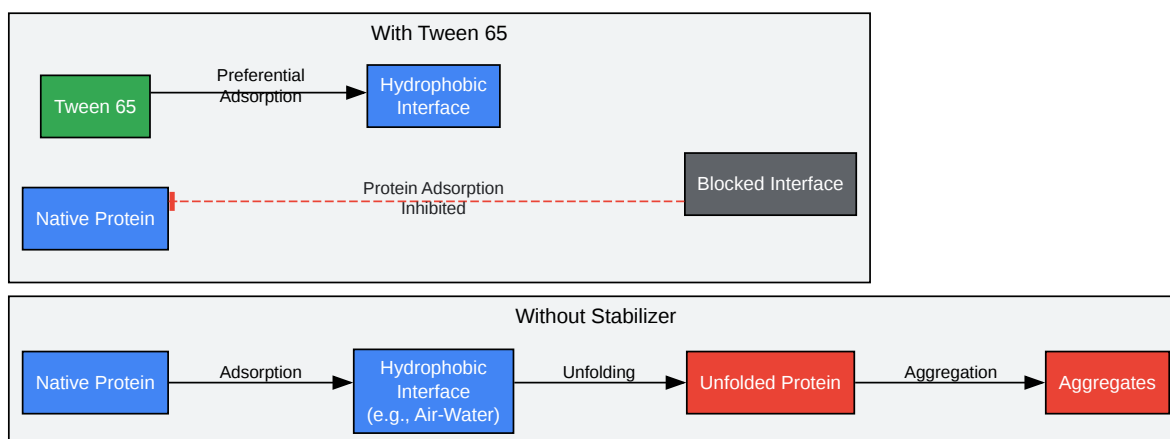
Protein-based therapeutics, such as monoclonal antibodies and enzymes, are susceptible to physical and chemical degradation, leading to loss of efficacy and potential immunogenicity. A primary degradation pathway is aggregation, which can be induced by various stresses including exposure to hydrophobic interfaces (e.g., air-water, ice-water), mechanical agitation, and temperature fluctuations.[1] Non-ionic surfactants are critical excipients used in biopharmaceutical formulations to mitigate this instability.[2][3]

Tween® 65 (Polysorbate 65) is a non-ionic surfactant and emulsifier used in the pharmaceutical, cosmetic, and food industries.[4][5][6] It is a polyoxyethylene sorbitan tristearate, an oily liquid or waxy solid derived from PEG-ylated sorbitan esterified with stearic acid.[5][6] With a Hydrophile-Lipophile Balance (HLB) value of 10.5, it is effective at forming and stabilizing oil-in-water emulsions.[6] These characteristics make it a candidate for stabilizing protein solutions by preventing surface-induced aggregation and maintaining protein structure.

## Mechanism of Action

Non-ionic surfactants like **Tween 65** stabilize proteins in solution primarily through two mechanisms:

- **Competitive Adsorption at Interfaces:** Proteins tend to adsorb at hydrophobic interfaces (e.g., air-liquid), where they can unfold and subsequently aggregate. **Tween 65**, being surface-active, preferentially adsorbs to these interfaces. This creates a protective layer that competitively inhibits protein adsorption, thereby preventing the initial step of surface-induced aggregation.[7]
- **Direct Protein Interaction:** Proteins may have exposed hydrophobic patches on their surface. Surfactant monomers can interact with these patches, effectively increasing the protein's hydrophilicity and creating a steric shield.[8] This interaction can prevent protein-protein self-association, which is a key step in the formation of aggregates.[8]



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**Caption:** Mechanism of protein stabilization by **Tween 65**.

## Data Presentation

Quantitative assessment is crucial for determining the efficacy of **Tween 65**. The following tables provide templates for summarizing stability data. As specific quantitative data for **Tween 65** in protein stabilization is limited in published literature, the values shown are illustrative examples based on typical results for other polysorbates like Tween 20 and 80.[9]

Table 1: Effect of **Tween 65** on Preventing Agitation-Induced Aggregation of a Monoclonal Antibody (mAb)

Formulation ID	mAb Conc. (mg/mL)	Tween 65 Conc. (% w/v)	Agitation Time (hours)	% Monomer (by SEC-HPLC)	Visual Appearance
Control	10	0.00	24	85.2	Opalescent, visible particles
T65-001	10	0.01	24	98.5	Clear, no particles
T65-002	10	0.02	24	99.1	Clear, no particles
T65-005	10	0.05	24	99.3	Clear, no particles

Table 2: Thermal Stability of a Recombinant Protein in the Presence of **Tween 65**

Formulation ID	Protein Conc. (mg/mL)	Tween 65 Conc. (% w/v)	Onset of Unfolding (T <sub>m1</sub> , °C)	Notes
Control	1	0.00	65.1	Single transition observed.
T65-002	1	0.02	65.8	Minor increase in thermal stability.
T65-005	1	0.05	66.2	Modest increase in thermal stability.

## Experimental Protocols

Detailed protocols are essential for reproducible results. The following are standard methods for evaluating the stabilizing effect of **Tween 65**.

### Protocol 1: Assessing Protein Aggregation under Mechanical Stress by SEC-HPLC

This protocol evaluates the ability of **Tween 65** to prevent aggregation caused by mechanical agitation.

- Objective: To quantify the formation of soluble aggregates in a protein solution after agitation.
- Materials:
  - Purified protein stock solution.
  - **Tween 65** (high-purity, low-peroxide grade recommended).
  - Formulation buffer (e.g., 20 mM histidine, 150 mM NaCl, pH 6.0).
  - Sterile, low-protein-binding vials.
  - Orbital shaker.

- HPLC system with a Size Exclusion Chromatography (SEC) column suitable for the protein of interest.
- Procedure:
  - Prepare **Tween 65** Stock: Prepare a 1% (w/v) stock solution of **Tween 65** in the formulation buffer. Gentle warming may be required to dissolve the waxy solid.[6] Filter through a 0.22  $\mu\text{m}$  syringe filter.
  - Prepare Protein Formulations: Prepare test samples by adding the **Tween 65** stock solution to the protein solution to achieve final desired concentrations (e.g., 0.01%, 0.02%, 0.05%). Prepare a control sample without **Tween 65**. Ensure the final protein and buffer concentrations are consistent across all samples.
  - Initial Analysis (T=0): Analyze an aliquot of each formulation by SEC-HPLC to determine the initial percentage of monomer, aggregates, and fragments.
  - Apply Mechanical Stress: Place the vials horizontally on an orbital shaker. Agitate at a specified speed (e.g., 150 rpm) at a controlled temperature (e.g., 25°C) for a defined period (e.g., 24-48 hours).
  - Final Analysis: After agitation, visually inspect each sample for turbidity or precipitates. Centrifuge briefly to pellet any insoluble material.
  - Analyze the supernatant of each sample by SEC-HPLC.
- Data Analysis:
  - Calculate the percentage of high molecular weight species (aggregates) and the percentage of remaining monomer for each sample.
  - Compare the results of **Tween 65**-containing samples to the control to determine the extent of stabilization.

## Protocol 2: Evaluating Thermal Stability by Differential Scanning Calorimetry (DSC)

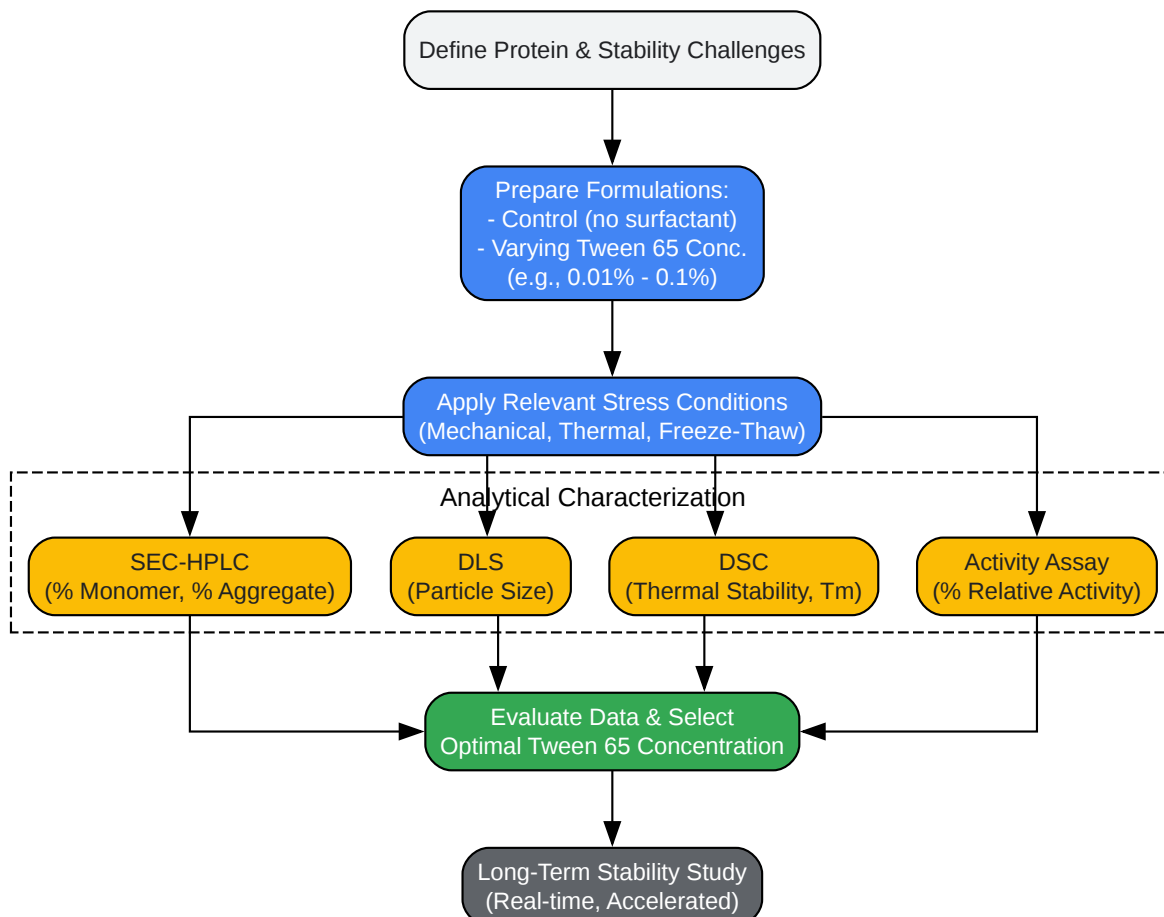
This protocol measures changes in the thermal unfolding temperature ( $T_m$ ) of a protein, indicating changes in its conformational stability.

- Objective: To determine if **Tween 65** affects the thermodynamic stability of the protein.
- Materials:
  - Protein formulations with and without **Tween 65** (prepared as in Protocol 1).
  - Differential Scanning Calorimeter.
  - Formulation buffer for reference cell.
- Procedure:
  - Sample Preparation: Prepare samples as described in Protocol 1. A typical protein concentration for DSC is 1-10 mg/mL.[10]
  - Instrument Setup: Set up the DSC according to the manufacturer's instructions. Load the protein sample into the sample cell and the matching formulation buffer (without protein) into the reference cell.[10]
  - Thermal Scan: Apply a thermal ramp, for example, from 20°C to 100°C at a scan rate of 1°C/minute.[10]
  - Data Acquisition: Record the differential heat capacity as a function of temperature.
- Data Analysis:
  - Analyze the resulting thermogram to identify the midpoint of the unfolding transition ( $T_m$ ).
  - An increase in  $T_m$  in the presence of **Tween 65** suggests a stabilizing interaction.[10] Compare the  $T_m$  values and the shape of the unfolding curve between the control and the test samples.

## Experimental Workflow and Formulation Considerations

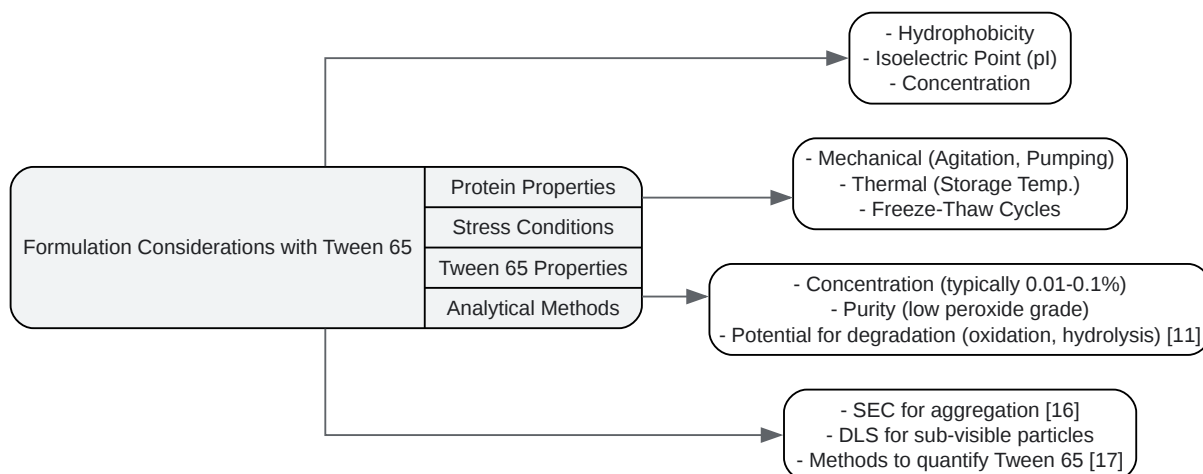
A systematic approach is necessary when developing a stable protein formulation. The workflow below outlines the key steps, and the subsequent diagram details important

considerations when using **Tween 65**.



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**Caption:** Experimental workflow for screening **Tween 65**.



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**Caption:** Key considerations for using **Tween 65**.

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